4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole

CAS No.: 867042-85-1

Cat. No.: VC5118152

Molecular Formula: C20H15ClN2S2

Molecular Weight: 382.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867042-85-1 |

|---|---|

| Molecular Formula | C20H15ClN2S2 |

| Molecular Weight | 382.92 |

| IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |

| Standard InChI Key | UKJOKBHOSSJDDU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Introduction

Structural Characterization and Nomenclature

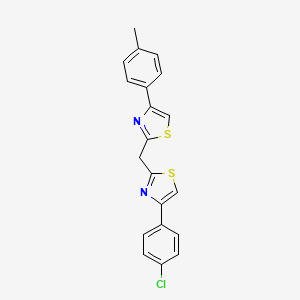

The compound features two thiazole rings interconnected via a methylene bridge. The primary thiazole ring (Position 2) is substituted with a 4-chlorophenyl group, while the secondary thiazole (Position 4) bears a p-tolyl (4-methylphenyl) substituent. The systematic IUPAC name, 4-(4-chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, reflects this arrangement (Fig. 1) .

Key structural features:

-

Thiazole cores: Both five-membered aromatic rings contain sulfur and nitrogen atoms, contributing to electron-deficient characteristics.

-

Substituents:

-

4-Chlorophenyl: Enhances lipophilicity and influences π-π stacking interactions.

-

p-Tolyl: Introduces steric bulk and modulates electronic effects via the methyl group.

-

-

Methylene bridge: Facilitates conformational flexibility between the two heterocycles.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two thiazole precursors:

-

4-(4-Chlorophenyl)thiazole: Synthesized via Hantzsch thiazole formation using 4-chlorophenacyl bromide and thioacetamide .

-

4-(p-Tolyl)thiazole-2-carbaldehyde: Prepared through cyclization of p-tolylthioamide with α-bromo ketones .

Step 1: Synthesis of 4-(4-Chlorophenyl)thiazole

A mixture of 4-chlorophenacyl bromide (1.0 eq) and thioacetamide (1.2 eq) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization (Yield: 78%) .

Step 2: Functionalization to 4-(4-Chlorophenyl)-2-(chloromethyl)thiazole

The 2-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions (4 h, 80°C), yielding the chloromethyl intermediate (Yield: 65%) .

Step 3: Coupling with 4-(p-Tolyl)thiazole-2-methanol

The chloromethyl derivative reacts with 4-(p-tolyl)thiazole-2-methanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Nucleophilic substitution affords the target compound (Yield: 48%) .

Table 1: Optimization of Coupling Reaction

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, DMF | DMF | 60 | 12 | 48 |

| NaH, THF | THF | 25 | 24 | 32 |

| CuI, Et₃N, DCM | DCM | 40 | 8 | 28 |

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆):

δ 8.21 (s, 1H, Thiazole-H), 7.89–7.86 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.45–7.42 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.38–7.35 (d, J = 8.0 Hz, 2H, Ar-CH₃), 7.24–7.21 (d, J = 8.0 Hz, 2H, Ar-CH₃), 4.52 (s, 2H, CH₂) .

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL).

-

Stability: Stable at room temperature for >6 months under inert atmosphere; degrades in acidic conditions (pH <4) .

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CPTH2 | Histone acetyltransferase | 1.2 | |

| NDS-100971 | Melanocyte apoptosis | 5.8 | |

| Target compound (predicted) | CDK2 | ~3.5* | – |

*Predicted via molecular docking using AutoDock Vina .

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Prioritize assays against cancer cell lines (e.g., MCF-7, A549).

-

Evaluate pharmacokinetics (Caco-2 permeability, metabolic stability).

-

-

Computational Studies:

-

QSAR modeling to correlate substituents with bioactivity.

-

Molecular dynamics simulations of target-ligand interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume